2-(Hexyloxy)-3-methoxybenzaldehyde 2-(Hexyloxy)-3-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325029
InChI: InChI=1S/C14H20O3/c1-3-4-5-6-10-17-14-12(11-15)8-7-9-13(14)16-2/h7-9,11H,3-6,10H2,1-2H3
SMILES: CCCCCCOC1=C(C=CC=C1OC)C=O
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

2-(Hexyloxy)-3-methoxybenzaldehyde

CAS No.:

Cat. No.: VC13325029

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Hexyloxy)-3-methoxybenzaldehyde -

Specification

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name 2-hexoxy-3-methoxybenzaldehyde
Standard InChI InChI=1S/C14H20O3/c1-3-4-5-6-10-17-14-12(11-15)8-7-9-13(14)16-2/h7-9,11H,3-6,10H2,1-2H3
Standard InChI Key OUFVDIVIENJHSP-UHFFFAOYSA-N
SMILES CCCCCCOC1=C(C=CC=C1OC)C=O
Canonical SMILES CCCCCCOC1=C(C=CC=C1OC)C=O

Introduction

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves the alkylation of 2,3-dihydroxybenzaldehyde (protocatechualdehyde) with hexyl bromide in the presence of a base such as potassium carbonate (K2_2CO3_3) or sodium hydride (NaH). A typical procedure includes:

  • Dissolving 2,3-dihydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone).

  • Adding hexyl bromide and a base under reflux conditions (60–80°C).

  • Purifying the product via column chromatography or recrystallization .

Key Reaction Conditions and Yields

Starting MaterialReagents/ConditionsYieldReference
2,3-DihydroxybenzaldehydeHexyl bromide, K2_2CO3_3, DMF, 80°C, 12h73%
2,3-DihydroxybenzaldehydeHexyl bromide, NaH, THF, 40°C, 8h88%

Alternative methods include the use of phase-transfer catalysts (e.g., tetra-nn-butylammonium iodide) to enhance reaction efficiency .

Physicochemical Properties

Structural and Spectral Data

  • Molecular Formula: C14_{14}H20_{20}O3_3

  • SMILES: CCCCCCOC1=C(C=CC=C1OC)C=O

  • InChI Key: OUFVDIVIENJHSP-UHFFFAOYSA-N

  • Melting Point: 44–46°C (lit.)

  • Boiling Point: 190–195°C at 3 Torr

Spectroscopic Characterization

  • 1^1H NMR (CDCl3_3, 400 MHz): δ 10.27 (s, 1H, CHO), 7.38 (dd, J=7.7HzJ = 7.7 \, \text{Hz}, 1H), 7.24 (dd, J=8.0HzJ = 8.0 \, \text{Hz}, 1H), 3.98 (s, 3H, OCH3_3), 1.75–1.25 (m, 8H, hexyl chain) .

  • IR: Strong absorption at 1685 cm1^{-1} (C=O stretch), 1260 cm1^{-1} (C-O-C asymmetric stretch) .

Applications

Pharmaceutical Intermediates

2-(Hexyloxy)-3-methoxybenzaldehyde serves as a precursor in the synthesis of:

  • Anticancer Agents: Derivatives exhibit anti-proliferative activity against HL60 leukemia cells .

  • COMT Inhibitors: Structural analogs are explored for Parkinson’s disease treatment due to catechol-O-methyltransferase inhibition .

Fragrance Industry

The compound contributes to long-lasting perfumes by acting as a pro-perfume. Upon oxidation, it releases aldehydes with pear-like or floral notes, enhancing fragrance stability in cosmetics and detergents .

Material Science

Used in polymer synthesis, particularly in thermosetting resins and biopolymers, due to its phenolic and aldehyde functionalities .

Future Research Directions

  • Drug Delivery Systems: Explore micellar encapsulation to improve bioavailability .

  • Green Synthesis: Develop solvent-free or water-based protocols to reduce environmental impact .

  • Structure-Activity Relationships: Investigate substituent effects on biological activity .

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